molecular formula C11H12N2O2 B7843471 2,5-Pyrrolidinedione, 3-amino-1-(phenylmethyl)-, (3S)-

2,5-Pyrrolidinedione, 3-amino-1-(phenylmethyl)-, (3S)-

Cat. No.: B7843471
M. Wt: 204.22 g/mol
InChI Key: GMZALANDDBDSBU-VIFPVBQESA-N
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Description

3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione , is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.228 g/mol . This compound belongs to the class of pyrrolidinediones, which are characterized by a five-membered ring containing two carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione typically involves the reaction of 3-aminopyrrolidinedione with benzyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium trioxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines .

Major Products Formed:

  • Oxidation: The oxidation of 3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione can lead to the formation of carboxylic acids or ketones .

  • Reduction: Reduction reactions can produce amines or alcohols .

  • Substitution: Substitution reactions can result in the formation of alkylated derivatives or amino derivatives .

Scientific Research Applications

3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione has various applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.

  • Industry: It can be utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione is similar to other pyrrolidinediones, such as succinimide and N-methylsuccinimide . its unique structural features, such as the presence of the phenylmethyl group, distinguish it from these compounds and contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • Succinimide

  • N-methylsuccinimide

  • 1-methyl-3-phenylpyrrolidine-2,5-dione

This comprehensive overview provides a detailed understanding of 3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-3-amino-1-benzylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZALANDDBDSBU-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N(C1=O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

56.5 g (0.184 mol) of 95% strength 1-benzyl-3-benzylaminopyrrolidine-2,5-dione are dissolved in 700 ml of ethanol and hydrogenated with 2 g of palladium on charcoal (5%) for 4 hours at 70° C. and 60 bar of hydrogen pressure. The catalyst is then filtered off, the filtrate is concentrated, and the residue is dried at 50° C./0.1 mbar. This gives 36.2 g of product with a content of 94%, determined by gas chromatography and corresponding to a yield of 91% of theory. Melting point 74° to 77° C.
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